molecular formula C14H10FNO B6375809 2-Cyano-5-(4-fluoro-3-methylphenyl)phenol CAS No. 1261889-13-7

2-Cyano-5-(4-fluoro-3-methylphenyl)phenol

Cat. No.: B6375809
CAS No.: 1261889-13-7
M. Wt: 227.23 g/mol
InChI Key: MGSYTEHVLWKAJT-UHFFFAOYSA-N
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Description

2-Cyano-5-(4-fluoro-3-methylphenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a cyano group (-CN) and a fluoro group (-F) attached to a phenyl ring, which is further substituted with a methyl group (-CH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(4-fluoro-3-methylphenyl)phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(4-fluoro-3-methylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The cyano group can be reduced to an amine group (-NH2) under suitable conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Cyano-5-(4-fluoro-3-methylphenyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyano-5-(4-fluoro-3-methylphenyl)phenol depends on its interaction with molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the cyano and fluoro groups can participate in various non-covalent interactions. These interactions can affect the compound’s binding affinity and specificity for its targets, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-5-(3-fluoro-4-methylphenyl)phenol
  • 3-Cyano-5-(2-fluoro-4-methylphenyl)phenol

Uniqueness

2-Cyano-5-(4-fluoro-3-methylphenyl)phenol is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of both a cyano and a fluoro group on the phenyl ring can enhance its stability and make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-(4-fluoro-3-methylphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c1-9-6-10(4-5-13(9)15)11-2-3-12(8-16)14(17)7-11/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSYTEHVLWKAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C#N)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684694
Record name 4'-Fluoro-3-hydroxy-3'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-13-7
Record name 4'-Fluoro-3-hydroxy-3'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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